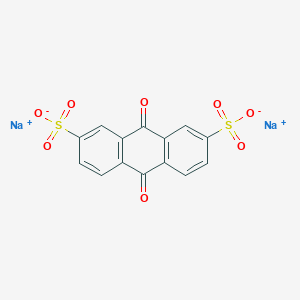

Anthraquinone-2,7-disulfonic Acid Disodium Salt

Description

Properties

CAS No. |

853-67-8 |

|---|---|

Molecular Formula |

C14H8NaO8S2 |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

disodium;9,10-dioxoanthracene-2,7-disulfonate |

InChI |

InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22); |

InChI Key |

ZDHFPWDKZWYDAV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

853-67-8 |

physical_description |

OtherSolid |

Pictograms |

Irritant |

Related CAS |

10017-59-1 |

Synonyms |

9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic Acid Disodium Salt; Disodium 9,10-Anthraquinone-2,7-disulfonate; Disodium Anthraquinone-2,7-disulfonate; Sodium Anthraquinone-2,7-disulfonate; 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonic Acid Diso |

Origin of Product |

United States |

Preparation Methods

Methergine is a semi-synthetic derivative of ergonovine. The synthesis involves the addition of a hydroxymethyl group to the ergonovine molecule. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods involve the large-scale synthesis of methylergometrine maleate, which is then purified and formulated into tablets or injectable solutions .

Chemical Reactions Analysis

Methergine undergoes various chemical reactions, including:

Oxidation: Methergine can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert methergine into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of different derivatives.

Scientific Research Applications

Methergine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: Researchers use methergine to study its effects on smooth muscle contraction and its interactions with various receptors.

Mechanism of Action

Methergine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through its binding and antagonism of the dopamine D1 receptor . The resultant sustained contractions help to shorten the third stage of labor and reduce blood loss .

Comparison with Similar Compounds

Methergine is chemically similar to other ergot alkaloids such as ergonovine, lysergic acid, and lysergic acid diethylamide (LSD). it is unique in its specific use as an oxytocic agent and its ability to produce sustained uterine contractions . Other similar compounds include:

Ergonovine: Used for similar purposes but with a different pharmacokinetic profile.

Lysergic acid diethylamide (LSD): Known for its psychedelic effects rather than its medical applications.

Methergine’s uniqueness lies in its specific receptor interactions and its effectiveness in controlling postpartum hemorrhage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.